molecular formula C15H13F3O4S B3037348 2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione CAS No. 477866-45-8

2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione

Cat. No. B3037348
CAS RN: 477866-45-8
M. Wt: 346.3 g/mol
InChI Key: NPBMBYNCOHCVOY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C15H13F3O4S and its molecular weight is 346.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Structural Analysis : This compound is synthesized from 5-[bis-(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione and aqueous ammonia. The crystal structures of its derivatives have been studied, providing insights into its molecular configuration and potential applications in chemical synthesis (Al-Sheikh et al., 2009).

  • Crystallography and Molecular Interactions : Research has been conducted on its supramolecular structures, revealing how weak C-H...O hydrogen bonds influence its crystalline form. This is significant for understanding its chemical properties and interactions (Low et al., 2002).

  • Functionalization and Conformational Studies : The functionalization of this compound with aryl or thienyl substituents has been explored. These studies provide insights into the compound's conformational behavior and bond lengths, which are crucial for its use in chemical synthesis (Gould et al., 1998).

Applications in Organic Synthesis

  • Precursor for Drug Synthesis : It has been used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, demonstrating its utility as a precursor in drug synthesis and ligand design (Dotsenko et al., 2019).

  • Zwitterionic and Free Forms Study : Its derivatives have been synthesized and characterized, offering insights into their structural differences and crystal packing arrangements. These studies are vital for understanding its potential in organic synthesis (Mierina et al., 2015).

Advanced Chemical Research

  • Pyrolytic Studies and Ketene Generation : Research has been conducted on its pyrolytic behavior, providing evidence for the generation of methyleneketene, a crucial intermediate in various chemical reactions (Brown et al., 1976).

  • Crystal Structure Analysis : Its crystal structure has been determined, revealing information about its molecular arrangement and hydrogen bonding patterns. This is essential for its application in material science and crystal engineering (Moncol’ et al., 2014).

properties

IUPAC Name

2,2-dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanylmethylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O4S/c1-14(2)21-12(19)11(13(20)22-14)8-23-7-9-4-3-5-10(6-9)15(16,17)18/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBMBYNCOHCVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CSCC2=CC(=CC=C2)C(F)(F)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801122877
Record name 2,2-Dimethyl-5-[[[[3-(trifluoromethyl)phenyl]methyl]thio]methylene]-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione

CAS RN

477866-45-8
Record name 2,2-Dimethyl-5-[[[[3-(trifluoromethyl)phenyl]methyl]thio]methylene]-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477866-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-5-[[[[3-(trifluoromethyl)phenyl]methyl]thio]methylene]-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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